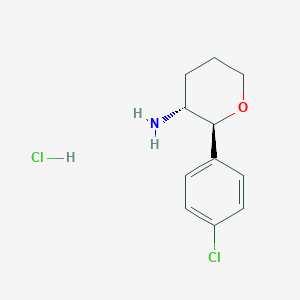

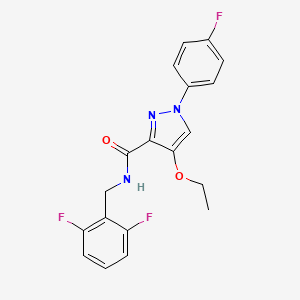

![molecular formula C27H25ClN2O8 B2528550 methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate CAS No. 486452-88-4](/img/structure/B2528550.png)

methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate, is a complex organic molecule that appears to be related to various synthesized benzoate and isoquinoline derivatives. These types of compounds are often studied for their potential applications in materials science, such as liquid crystalline properties, and in medicinal chemistry for their biological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, starting from simple raw materials and proceeding through various functional group transformations. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination steps, starting from 4-methoxyaniline, and resulted in an 85% yield . Similarly, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate involved acyl chlorination, condensation, and cyclization, starting from 4-amino-6-nitroresorcinol hydrochloride and mono-methyl terephthalate . These methods are indicative of the types of reactions that might be employed in the synthesis of the compound , such as the use of nitration for introducing nitro groups and cyclization to form the isoquinoline core.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various analytical techniques, including 1H NMR, MS, and X-ray crystallography. For example, the crystal structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was determined and showed a strong intramolecular hydrogen bond . The crystal structures of methyl 3,4,5-trimethoxybenzoate derivatives were also elucidated, revealing the absence of π-π stacking interactions typically found in aromatic systems . These findings suggest that the molecular structure of the compound of interest would likely exhibit similar intricate bonding patterns and crystal packing.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the ability to introduce various functional groups. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline involved substitution, nitration, reduction, cyclization, and chlorination . The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate was achieved through a condensation reaction . These reactions are indicative of the types of chemical transformations that the compound of interest may undergo, such as the introduction of methoxy groups or the formation of ester linkages.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates were studied, showing that the nematic phase is thermally stable . The crystallographic studies of methyl 3,4,5-trimethoxybenzoate derivatives provided insights into their solid-state properties . These studies suggest that the compound of interest may also exhibit unique physical properties, such as liquid crystalline behavior, which could be relevant for material science applications.

Applications De Recherche Scientifique

Synthetic Methodologies

Studies on structurally related compounds emphasize the development of novel synthetic methodologies. For instance, Kovalenko et al. (2019) described a new method for synthesizing methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, highlighting techniques that could potentially apply to the synthesis of methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate (Kovalenko et al., 2019).

Structural Analyses

The structural analysis of related compounds, like the work by Fotie et al. (2014), who determined the crystal structure of methyl 3,4,5-trimethoxybenzoate derivatives, provides a foundation for understanding the physical and chemical properties of complex organic compounds. Such studies could guide the characterization of "methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate" (Fotie et al., 2014).

Potential Applications in Material Science

Research on related compounds also explores their potential applications in material science, such as corrosion inhibitors. Rbaa et al. (2019) investigated two new 8-hydroxyquinoline derivatives for their efficiency as corrosion inhibitors for mild steel in hydrochloric acid, indicating that similar compounds, including "methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate," might have similar applications (Rbaa et al., 2019).

Catalysis and Organic Transformations

The study of compounds with complex heterocyclic structures is crucial for catalysis and organic transformations. For example, Bernando et al. (2015) described the catalytic activity of oxo-rhenium complexes with heterocyclic ligands in the reduction of aldehydes, illustrating the role that structurally related compounds could play in facilitating chemical reactions (Bernando et al., 2015).

Propriétés

IUPAC Name |

methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25ClN2O8/c1-35-24-12-17-10-11-29(26(31)21-13-18(28)6-9-22(21)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFRYYGVHGNSQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[[2-(5-chloro-2-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

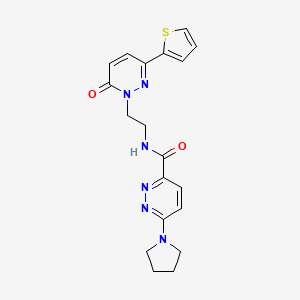

![N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B2528470.png)

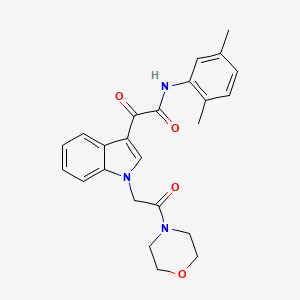

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2528488.png)